3,5-Dibromo-6-chloro-N-methylpyridin-2-amine
Overview
Description
“3,5-Dibromo-6-chloro-N-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H5Br2ClN2. It has a molecular weight of 300.38 . This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two bromine atoms, one chlorine atom, and a methylamine group attached to a pyridine ring . The InChI code for this compound is 1S/C6H5Br2ClN2/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H,10,11) .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 300.38 . It’s a solid at room temperature and should be stored in a refrigerated environment .Scientific Research Applications
Applications in Environmental and Health Sciences
Nitrogen-containing compounds, including amines and their derivatives, have been extensively studied for their environmental persistence, toxicology, and potential health impacts. For instance, advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing hazardous compounds in water treatment, demonstrating the importance of such compounds in environmental health research (Bhat & Gogate, 2021).
Synthesis and Structural Properties
The synthesis and structural elucidation of novel nitrogen-containing heterocycles, such as triazoles, have implications in fine organic synthesis, highlighting their role as precursors in the development of pharmaceuticals, dyes, and agrochemicals. This underscores the synthetic utility of nitrogen-containing compounds in organic chemistry and materials science (Nazarov et al., 2021).
Applications in Agriculture and Medicine
Nitrogen-containing compounds, particularly amino-1,2,4-triazoles, serve as raw materials for the production of plant protection products and pharmaceuticals, illustrating their widespread use in agriculture and healthcare sectors. These compounds are foundational in creating insecticides, fungicides, and cardioprotective drugs, among others (Nazarov et al., 2021).
Mechanism of Action
Mode of Action
It is known that this compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine may interact with its targets through covalent bond formation .
Biochemical Pathways
Given its potential to form carbon-carbon bonds, it may be involved in various biochemical pathways that require the formation or modification of such bonds .
Result of Action
The compound’s ability to form carbon-carbon bonds suggests that it may induce structural changes in its targets, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated environment . Other factors, such as pH and the presence of other chemicals, may also affect its action .
Properties
IUPAC Name |
3,5-dibromo-6-chloro-N-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2ClN2/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQFDEPOKDSQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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